molecular formula C14H9NO2 B6375573 3-Cyano-5-(4-formylphenyl)phenol CAS No. 1261982-62-0

3-Cyano-5-(4-formylphenyl)phenol

Cat. No.: B6375573
CAS No.: 1261982-62-0
M. Wt: 223.23 g/mol
InChI Key: DMXDDZKQRVBYEL-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-formylphenyl)phenol is an organic compound with a complex structure that includes a cyano group, a formyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes a combination of aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time, making it efficient for laboratory and industrial applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally benign reagents and conditions is preferred to ensure sustainability and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The formyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and related compounds.

Scientific Research Applications

3-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The cyano and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-hydroxybenzaldehyde
  • 4-Formylphenylboronic acid
  • 5-Cyano-2-hydroxybenzaldehyde

Uniqueness

3-Cyano-5-(4-formylphenyl)phenol is unique due to the presence of both a cyano group and a formyl group on the phenol ring

Properties

IUPAC Name

3-(4-formylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-10(9-16)2-4-12/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDDZKQRVBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684647
Record name 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-62-0
Record name 4'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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